3-(Aminomethyl)-4-methylphenol hydrochloride
Overview
Description
3-(Aminomethyl)-4-methylphenol hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Complex Synthesis
Research indicates that derivatives of 3-(Aminomethyl)-4-methylphenol hydrochloride are used in synthesizing complex structures. For instance, homodinuclear nickel(II) and zinc(II) complexes have been generated using a similar compound, enhancing the donor potential of the original ligand (Adams, Bradshaw, & Fenton, 2001).
Biological Evaluation and DNA Interaction
4-Aminophenol derivatives, which are closely related to this compound, have been studied for their antimicrobial and antidiabetic activities. These compounds have demonstrated significant inhibition of enzymes and broad-spectrum activities against various bacterial strains. DNA interaction studies with these compounds suggest potential as anticancer agents (Rafique et al., 2022).
Environmental Applications
A study on the degradation of 4-chloro 2-aminophenol, closely related to this compound, used a novel combined process based on hydrodynamic cavitation, UV photolysis, and ozone. This approach proved effective in removing organic pollutants, showcasing potential environmental applications (Barik & Gogate, 2016).
Antitumor Activity
Research has shown that certain tertiary aminoalkanol hydrochlorides, derived from compounds similar to this compound, exhibit antitumor activity. These compounds were tested for their effectiveness against tumors, highlighting their potential in medical applications (Isakhanyan et al., 2016).
Sensor Applications
A bi-functionalized luminescent metal-organic framework was designed for detecting 4-Aminophenol, a biomarker of aniline, showcasing the use of this compound derivatives in sensor technology for health monitoring (Jin & Yan, 2021).
Mechanism of Action
Target of Action
It is structurally similar to 3-aminomethylphenylboronic acid , which is known to inhibit Leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis . LeuRS is an essential enzyme for protein synthesis in bacteria, making it a potential target for antibacterial drugs .
Mode of Action
Based on its structural similarity to 3-aminomethylphenylboronic acid, it may also act as an inhibitor of leurs . Inhibitors of this enzyme prevent the attachment of the amino acid leucine to its corresponding tRNA, thereby halting protein synthesis .
Biochemical Pathways
If it indeed inhibits leurs like its structural analog, it would affect the protein synthesis pathway in bacteria . This could lead to a halt in bacterial growth and replication, providing a potential mechanism for antibacterial action.
Result of Action
If it acts similarly to 3-aminomethylphenylboronic acid, it could potentially halt protein synthesis in bacteria, leading to inhibited bacterial growth and replication .
Properties
IUPAC Name |
3-(aminomethyl)-4-methylphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-2-3-8(10)4-7(6)5-9;/h2-4,10H,5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRZEZBMFBNABK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044797-01-3 | |
Record name | 3-(aminomethyl)-4-methylphenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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